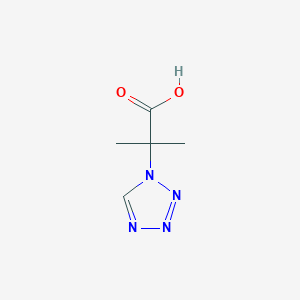![molecular formula C19H23ClN4O4S2 B2381662 (Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 851717-06-1](/img/structure/B2381662.png)
(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities . The compound also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazole and piperazine rings. For instance, the nitrogen atoms in the piperazine ring could potentially act as nucleophiles in reactions .Scientific Research Applications
Antidepressant Effects
This compound has been investigated for its potential antidepressant properties. In a forced swimming test, two derivatives—2c and 2d —demonstrated the highest antidepressant effects. These compounds exhibited a greater percentage decrease in immobility duration (89.96% and 89.62%, respectively) compared to fluoxetine (83.62%). The mechanism behind their antidepressant activity may involve increasing the concentrations of serotonin and norepinephrine .
Anticonvulsant Effects
The same derivatives—3n and 3q —also showed significant anticonvulsant effects. Their ED50 values were 46.1 and 64.3 mg/kg, respectively, with protective indices similar to those of phenobarbital or valproate. These findings suggest that these compounds could be explored further for their potential in managing seizures .
Fullerene Interaction
Interestingly, there is research on the interaction of 6-chloro-3-hydroxy-2-pyrazinecarboxamide with fullerenes (such as C60). The fullerene cage could potentially carry this compound, making it a candidate for drug delivery systems .
Antimicrobial and Anticancer Activity
Efforts have been made to study the pharmacological activities of newly synthesized derivatives related to this compound. These derivatives, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide , are being explored for their antimicrobial and anticancer properties. Further investigations are needed to understand their full potential .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been known to targetcyclo-oxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound likely interacts with its targets by inhibiting the action of COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins through the action of COX enzymes. By inhibiting these enzymes, the compound prevents the formation of prostaglandins, reducing inflammation and pain .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of COX enzymes leads to a decrease in prostaglandin production, resulting in reduced inflammation and pain . This makes the compound potentially useful as an anti-inflammatory and analgesic agent .
properties
IUPAC Name |
ethyl 4-[2-[2-[(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O4S2/c1-3-28-19(27)24-8-6-23(7-9-24)17(26)12-29-11-16(25)21-18-22(2)14-5-4-13(20)10-15(14)30-18/h4-5,10H,3,6-9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWZSCQTHMZFCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2381585.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2381586.png)
![Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2381587.png)




![3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B2381595.png)

![3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2381598.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)
